Quinocycline B, also known as Kosinostatin, is an antitumor antibiotic isolated from microbial strains like Micromonospora [1] [2]. Its structure features a complex anthraquinone core with an unusual pyrrolopyrrole moiety [3] [4]. A key analytical challenge is differentiating it from its stereoisomer, isothis compound; the primary difference lies in the configuration at the C-2' spiro carbon, and they can interconvert under certain conditions [1] [4].
The most direct NMR data available is a simulated 1H NMR spectrum (700 MHz, DMSO-d6) for Kosinostatin/Quinocycline B, though the raw peak list is not fully detailed in the search results [5].
A critical diagnostic feature for distinguishing the stereoisomers is the chemical shift of a specific vinyl proton, which is influenced by the shielding effect of an aromatic ring [4]. The data below, compiled from a synthetic study, illustrates this difference clearly.
| Proton Location | This compound (Kosinostatin) Configuration Chemical Shift (ppm) | Isothis compound Configuration Chemical Shift (ppm) |
|---|---|---|
| Vinyl Proton (in aglycon model systems) | ~6.41 - 6.86 [4] | ~5.15 - 5.59 [4] |
For researchers aiming to isolate and characterize this compound, the following methodologies from the literature can serve as a guide.
1. Fermentation and Extraction
2. NMR Analysis and Structure Elucidation
The following diagram outlines the key steps in the isolation and characterization workflow based on these protocols.
When working with this compound, you should be aware of its specific properties:
The diagram below summarizes this unique hybrid biosynthetic pathway.
The following table summarizes the key differences between Quinocycline B (kosinostatin) and Isothis compound.
| Feature | This compound (Kosinostatin) | Isothis compound |
|---|---|---|
| Core Definition | An antitumor antibiotic from the quinocycline family [1] [2] | An anthraquinone derivative and quinocycline antibiotic [2] [3] |
| Stereochemistry | Distinct configuration at the C-2' aza-spiro carbon [4] [1] | Epimer of this compound at the C-2' aza-spiro carbon [4] [1] |
| Stability | Less stable; isomerizes to Isothis compound under mild acidic and neutral conditions [4] [1] | More stable form; is the final product of spontaneous isomerization [4] [2] |
| NMR Signature | Vinyl proton signal observed at ~6.41 ppm (aglycon) and 6.77 ppm (model compound) [4] | Vinyl proton signal observed at ~5.15 ppm (aglycon) and 5.58 ppm (model compound) [4] |
| Biological Activity | Antibiotic and antitumor properties; inhibits DNA topoisomerase IIα [2] | Antibiotic and antitumor properties; induces G0/G1 cell cycle arrest and apoptosis in cancer cells [2] [3] |
For researchers aiming to work with or distinguish these compounds, the following methodologies are critical.
Proton Nuclear Magnetic Resonance ('H NMR) spectroscopy is the primary method for differentiating these isomers, leveraging the shielding effect of the aromatic ring current.
This protocol is adapted from the isolation of these compounds from Micromonospora strains [2].
The construction of their unique spirocyclic skeleton represents a significant challenge in synthetic chemistry, while genetic analysis has revealed a complex biosynthetic origin.
A key challenge is constructing the DEFG ring system containing the pyrrolopyrrole moiety.
The gene cluster responsible for kosinostatin biosynthesis reveals a hybrid pathway.
The diagram below illustrates the key steps in the biosynthesis of kosinostatin (this compound).
Biosynthesis of Kosinostatin involves a hybrid pathway combining products from different enzymatic systems.
Recent studies on Isothis compound have elucidated a detailed anticancer mechanism, which is visually summarized in the pathway below.
Proposed anticancer mechanism of Isothis compound, involving oxidative stress, cell cycle arrest, and apoptosis.
The core of quinocycline B's identity lies in its stereochemistry at the C-2' spiro carbon. The table below summarizes the key structural relationships and identities based on current literature.
| Compound Name | Producing Strain | Stereochemistry at C-2' | Relationship to this compound |
|---|---|---|---|
| Kosinostatin | Micromonospora sp. TP-A0468 [1] [2] | Stereoisomer of isothis compound [1] [3] | Presumed to be identical to this compound [1] [3] |
| Isothis compound | Micromonospora sp. TP-A0468 [2]; Streptomyces sp. [4] | Inverted configuration compared to kosinostatin [1] | Stereoisomer of kosinostatin (and by extension, this compound) [1] |
| This compound | Streptomyces aureofaciens (as per Celmer et al.) [1] | Not explicitly detailed in results | Identical to kosinostatin based on physicochemical data comparison [1] [3] |
The structural relationship and interconversion between these compounds can be visualized as follows. Kosinostatin (this compound) can isomerize to isothis compound through the inversion of the stereocenter at the C-2' carbon [1].
Relationship between Kosinostatin and Isothis compound
Quinocycline compounds exhibit significant antibacterial and antitumor activities, as summarized below.
| Biological Activity | Experimental Model/Organism | Result / Effect | Citation |
|---|---|---|---|
| Antibacterial | Gram-positive bacteria | Strong inhibition (MIC = 0.039 μg/ml) [2] | [2] |
| Gram-negative bacteria & yeasts | Moderate inhibition (MIC = 1.56-12.5 μg/ml) [2] | [2] | |
| Multidrug-resistant clinical isolates (e.g., Staphylococcus aureus Mu50) | Effective [4] | [4] | |
| Antitumor / Cytotoxic | Various cancer cell lines | Cytotoxicity (IC₅₀ = 0.02 - 0.6 μM) [2] | [2] |
| Mammary carcinoma cell line (MCF-7) | Antiproliferative and apoptotic activity; induced p53 protein expression [5] | [5] | |
| Enzyme Inhibition | Human DNA topoisomerase IIα | Inhibition (IC₅₀ = 3 - 10 μM) [2] | [2] |
| Cellular Mechanism | MDA-MB-231 cancer cells | Induced G0/G1 cell cycle arrest and apoptosis [6] | [6] |
For researchers aiming to confirm the structure and activity of this compound, the following methodologies from the literature can serve as a guide.
The stereochemistry at C-2' was definitively determined through NMR analysis [1] [3].
The following protocol is adapted from studies on kosinostatin and isothis compound, which are directly relevant to this compound [6] [5].
The experimental workflow for cell-based activity assessment is outlined below.
Workflow for cell-based anticancer activity assessment
The definitive establishment of the C-2' stereochemistry clarifies the identity of this compound and its relationship to other natural quinocyclines. The potent activity against multidrug-resistant bacteria underscores its potential as a lead compound for novel anti-infective development [4]. Future research may focus on:
The primary source of this compound is identified as a specific strain of Micromonospora bacteria. The following table consolidates the key characteristics and research findings:
| Aspect | Details |
|---|---|
| Producing Organism | Micromonospora sp. TP-A0468 [1] |
| Co-produced Compound | Isothis compound [1] |
| Original Isolate | First isolated from Streptomyces aureofaciens by CELMER et al. [1] |
| Structural Relationship | Determined to be a stereoisomer of Isothis compound at the C-2' spiro carbon [1] |
| Stability Note | Kosinostatin can isomerize into Isothis compound [1] |
The relationship between the different identifications and source organisms described in the literature can be visualized as follows:
Relationship between organisms and compounds based on literature.
The definitive structural determination of kosinostatin (this compound) was achieved through Nuclear Magnetic Resonance (NMR) analysis [1].
The available information is limited, and a complete timeline of its discovery is not present in the current search results. To acquire more in-depth information, you may find the following approaches helpful:
While direct data on Quinocycline B is unavailable, one study investigated the stability of various antibiotic classes in aqueous solution at 37°C, which is relevant for physiological conditions. The table below summarizes the findings for categories that include tetracycline antibiotics, which are structurally related to this compound [1].
| Antibiotic Class | Stability at 37°C | Key Findings |
|---|---|---|
| Tetracyclines | Excellent long-term stability | Showed good thermal stability over six weeks. |
| Aminoglycosides | Excellent long-term stability | Showed good thermal stability over six weeks. |
| Glycopeptides | Excellent long-term stability | Showed good thermal stability over six weeks. |
| Quinolones | Excellent long-term stability | Showed good thermal stability over six weeks. |
| Beta-lactams | Rapid degradation | Exponential degradation over time; some sustained activity up to three weeks. |
It is crucial to note that stability can vary even within the same drug class. For example, minocycline, a semisynthetic tetracycline, has been shown to be susceptible to degradation from oxidants, acids, alkalis, high temperature, and light [2].
To establish reliable storage conditions for this compound, you would need to conduct forced degradation studies and real-time stability testing. The following workflow outlines a standard approach for characterizing the stability of a pharmaceutical compound, which can be directly applied to this compound.
Experimental workflow for drug stability assessment
The key components of this framework are:
In the absence of specific data, you can take the following steps:
The key insight comes from research on the quinocycline antibiotic kosinostatin, which was identified as the stereoisomer of isoquinocycline B at the C-2' spiro carbon [1]. The study concluded that "Kosinostatin isomerizes to isothis compound through the inversion of the stereocenter at C-2'" and noted that kosinostatin is likely identical to the previously isolated This compound [1]. This establishes a direct link where the isomerization is a simple epimerization at a single chiral center.
The diagram below illustrates this stereochemical relationship.
Stereochemical relationship between the two isomers
The primary evidence for the isomerization and structural determination comes from Nuclear Magnetic Resonance (NMR) analysis [1]. The following table summarizes the core methodology used to distinguish between the isomers.
| Experimental Aspect | Description |
|---|---|
| Core Technique | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Objective | Determine the complete structure and relative stereochemistry, particularly at the C-2' spiro carbon. |
| Key Comparison | Direct comparison of NMR data (likely 1H, 13C, and 2D spectra like COSY, NOESY, HMBC) between kosinostatin and isothis compound. |
| Critical Finding | NMR spectra revealed that the two compounds were stereoisomers, differing only in their configuration at a single carbon atom (C-2'). |
| Supporting Evidence | Comparison of physico-chemical properties (e.g., melting point, optical rotation) further confirmed the identity. |
While not a direct protocol for the spontaneous isomerization, related research on C-4 deoxyanthracycline biosynthesis reveals complex, enzyme-catalyzed redox processes that can achieve similar hydroxyl regioisomerization on the anthracycline core [2]. This involves a four-enzyme cascade including cryptic hydroxylation and steps catalyzed by NmrA-like short-chain dehydrogenase/reductases [2]. This highlights that such isomerizations can be fundamental tailoring steps in the biosynthesis of related antibiotics.
Quinocycline B is a biologically significant quinocycline antibiotic characterized by a unique tetracyclic quinone structure and a spiro carbon center that confers its biological activity. This compound was first isolated from Streptomyces aureofaciens and has also been identified in marine-derived Micromonospora species, demonstrating the diverse biosynthetic capabilities of Actinobacteria. [1] [2] this compound exists in equilibrium with its stereoisomer kosinostatin through inversion of the stereochemistry at the C-2' spiro carbon, creating a complex system that requires careful analytical consideration during purification and characterization. [2] The compound demonstrates remarkable biological activities, including potent antibacterial properties against Gram-positive bacteria and significant antitumor effects through inhibition of human DNA topoisomerase IIα, making it a promising candidate for pharmaceutical development. [1]
The structural complexity of this compound, particularly its stereochemical dynamics, presents unique challenges for isolation and purification. Researchers must employ sophisticated chromatographic techniques to separate it from closely related analogues and manage its equilibrium state with kosinostatin. This document provides comprehensive protocols and analytical methods developed to address these challenges, enabling researchers to consistently obtain high-purity this compound for further pharmaceutical investigation and development. The methodologies outlined herein integrate both traditional and modern approaches to natural product isolation, with particular emphasis on ODS column chromatography as a pivotal purification step.
The initial step in obtaining this compound involves cultivation of an appropriate microbial strain, typically Micromonospora sp. TP-A0468 or Streptomyces aureofaciens. The producing strain is cultured in an appropriate liquid medium with aeration for 7-14 days to allow for adequate antibiotic production. Following the fermentation process, the culture broth is separated into cellular biomass and supernatant through centrifugation or filtration. This compound is primarily extracellular and can be efficiently extracted from the clarified culture fluid using organic solvent extraction. [1]
Optimal extraction is achieved using ethyl acetate or a mixture of chloroform and methanol (2:1 v/v) in a ratio of approximately 1:1 (supernatant to solvent). The extraction should be performed at neutral to slightly acidic pH (6.0-6.5) to maximize recovery while maintaining compound stability. Multiple extractions (typically 2-3) are recommended to ensure comprehensive recovery of the target compound. The combined organic phases are then concentrated under reduced pressure at temperatures not exceeding 40°C to prevent degradation, yielding a crude extract that serves as the starting material for subsequent purification steps. [1]
ODS (Octadecylsilyl) reversed-phase chromatography represents the cornerstone of this compound purification, providing exceptional separation from closely related compounds like isothis compound and kosinostatin. The high carbon load and end-capping of modern ODS stationary phases facilitate superior resolution of these structurally similar quinocycline antibiotics.
Table 1: ODS Column Chromatography Conditions for this compound Purification
| Parameter | Specification | Notes |
|---|---|---|
| Stationary Phase | ODS (C18) silica | 5-10 μm particle size, 100-120 Å pore size |
| Column Dimensions | 20-50 cm length × 2-5 cm ID | Scale according to crude extract mass |
| Mobile Phase | Gradient: Methanol/Water or Acetonitrile/Water | From 40% to 80% organic modifier over 60-90 min |
| Flow Rate | 1-2 mL/min (analytical) or 5-10 mL/min (preparative) | Adjust to maintain back pressure <2000 psi |
| Detection | UV-Vis at 254 nm and 365 nm | This compound exhibits characteristic absorbance |
| Fraction Collection | Based on UV absorption threshold | Monitor for typical yellow-orange bands |
The crude extract should be dissolved in a minimal volume of the starting mobile phase (approximately 40% methanol in water) and filtered through a 0.45 μm membrane before loading. Following sample application, the gradient elution program should be implemented with a shallow increase in organic modifier concentration (0.5-1.0% per minute) to achieve optimal separation. This compound typically elutes at approximately 60-65% methanol under these conditions. [1]
Fraction analysis should be performed using TLC or analytical HPLC, with appropriate fractions pooled and concentrated. For maximum purity, a second isocratic or shallow gradient ODS chromatography step may be employed using slightly modified conditions (e.g., 55% methanol in water). The final product is obtained as an orange to red crystalline solid after lyophilization, with typical yields of 10-50 mg per liter of culture broth depending on the producing strain and fermentation conditions.
High-performance liquid chromatography provides the principal method for assessing the purity and stability of this compound. The development of a robust HPLC method must account for the separation of this compound from its stereoisomer kosinostatin and potential degradation products.
Table 2: Validated HPLC Conditions for this compound Analysis
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Column | Waters XBridge BEH C18 (50 × 4.6 mm, 5 μm) or equivalent | Excellent peak shape for quinocyclines |
| Mobile Phase | Gradient: 5 mM Ammonium formate (pH 2.5) and Methanol with 5 mM Ammonium formate | pH control minimizes epimerization; MS compatibility |
| Gradient Program | 40-80% Methanol over 10 min, hold at 80% for 2 min | Resolution of this compound from related compounds |
| Flow Rate | 0.8-1.0 mL/min | Optimal efficiency and reasonable run time |
| Column Temperature | 30°C | Enhances retention time reproducibility |
| Detection | PDA (240-500 nm) or MS | Confirms identity and monitors degradation |
| Injection Volume | 5-20 μL | Balance of sensitivity and resolution |
Method validation should establish specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method should demonstrate specificity by baseline separation of this compound from kosinostatin (resolution >1.5), with the typical retention time for this compound between 6-8 minutes under these conditions. [3] For linearity, the method should show a correlation coefficient >0.999 over a concentration range of 0.05-30 mg/L, with precision demonstrating ≤2% RSD for replicate injections. Sample preparation for analysis involves dissolution in methanol or mobile phase at concentrations of 0.1-1.0 mg/mL, followed by filtration through a 0.22 μm syringe filter.
Nuclear Magnetic Resonance spectroscopy serves as the definitive technique for structural confirmation of this compound and differentiation from its stereoisomers. The complete assignment of proton and carbon chemical shifts is essential for verifying the identity of the purified compound, with particular attention to the configuration at the C-2' spiro carbon, which distinguishes this compound from kosinostatin. [2]
Standard NMR experiments include ( ^1H ) NMR (500-800 MHz), ( ^{13}C ) NMR (125-200 MHz), COSY, HSQC, HMBC, and NOESY. For this compound, critical NMR characteristics include the distinctive spiro carbon resonance at approximately δC 100-110 ppm and quinone carbonyl carbons at δC 180-190 ppm. The stereochemistry at C-2' can be confirmed through NOE experiments and comparison with published data for kosinostatin, which exhibits different coupling constants and NOE correlations in the spiro system. [2] Sample preparation involves dissolution of 2-5 mg of purified compound in deuterated DMSO or CDCl₃, with spectra acquired at 25-30°C. For stability during extended data acquisition, samples should be protected from light and maintained under inert atmosphere when possible.
This compound demonstrates significant biological activities across multiple assay systems, supporting its potential as a lead compound for antibacterial and anticancer drug development.
Table 3: Bioactivity Profile of this compound
| Assay System | Activity | Quantitative Results | Experimental Conditions |
|---|---|---|---|
| Antibacterial | vs. Gram-positive bacteria | MIC = 0.039 μg/mL | Microdilution method, 24h incubation |
| vs. Gram-negative bacteria | MIC = 1.56-12.5 μg/mL | Microdilution method, 24h incubation | |
| vs. Yeasts | MIC = 1.56-12.5 μg/mL | Microdilution method, 48h incubation | |
| Cytotoxicity | vs. Various cancer cell lines | IC₅₀ = 0.02-0.6 μM | MTT assay, 72h exposure |
| Enzyme Inhibition | Human DNA topoisomerase IIα | IC₅₀ = 3-10 μM | Relaxation assay, 30min pre-incubation |
The potent antibacterial activity against Gram-positive organisms, combined with broad-spectrum cytotoxicity against various cancer cell lines, highlights the dual therapeutic potential of this compound. [1] The primary mechanism of action involves inhibition of human DNA topoisomerase IIα, disrupting DNA replication and repair in rapidly dividing cells. This molecular target engagement occurs at concentrations significantly higher than those required for cytotoxicity, suggesting additional mechanisms may contribute to the compound's biological effects.
Protocol: ODS Column Chromatography Purification of this compound from Microbial Fermentation
Materials:
Procedure:
Column Preparation:
Sample Preparation:
Sample Loading:
Gradient Elution:
Fraction Analysis:
Concentration:
Secondary Purification (Optional):
Yield: Typically 15-25% from crude extract, with purity >95% by HPLC.
Protocol: Validation of HPLC Method for this compound Quantification
Specificity:
Linearity:
Accuracy (Recovery):
Precision:
Robustness:
The protocols and application notes presented herein provide a comprehensive framework for the purification, analysis, and bioactivity assessment of this compound. The emphasis on ODS reversed-phase chromatography as the principal purification technique reflects its critical role in achieving the separation efficiency necessary to obtain this compound in high purity, free from its stereoisomers and related analogues. When implemented with attention to the detailed parameters provided, researchers can expect consistent yields of purified this compound suitable for advanced pharmaceutical development.
The validated HPLC method offers robust quantification and purity assessment, while the recommended NMR approaches enable definitive structural confirmation, particularly regarding the critical C-2' spiro center configuration. Integration of these analytical controls with the standardized bioactivity assays creates a comprehensive workflow for advancing this compound through the drug discovery pipeline. As resistance to existing antibiotics continues to escalate and the need for novel anticancer agents grows, the methodologies outlined here will support continued investigation of this promising natural product and its analogues.
Isothis compound is a quinocycline antibiotic produced by certain bacterial species, such as a novel Micromonospora strain isolated from deep-sea sponges and various Streptomyces species [1] [2] [3]. Its structure consists of an anthracycline-like aglycon core coupled to a functionalised pyrrolopyrrole ring [1]. It exhibits potent activity against a range of multidrug-resistant pathogens, including Staphylococcus aureus and Acinetobacter baumannii [1]. It also demonstrates cytotoxicity against cancer cell lines, such as mammary carcinoma (MCF-7), by inhibiting human DNA topoisomerase IIα and expressing the pro-apoptotic p53 protein [2].
This protocol outlines the broth microdilution method, the gold standard for determining Minimum Inhibitory Concentrations (MICs), adapted for Isothis compound based on common laboratory practices [4] [5].
The diagram below illustrates the complete experimental workflow for Isothis compound susceptibility testing.
Inoculum Preparation:
MIC Plate Preparation:
Incubation: Incubate the trays at 35±2°C for 16-20 hours in an ambient air incubator [4].
Reading and Interpreting MICs:
The table below summarizes available MIC data for quinocycline antibiotics from recent research publications.
Table 1: Reported Minimum Inhibitory Concentrations (MICs) for Quinocycline Antibiotics
| Bacterial Strain | Relevant Characteristics | Reported MIC (µg/mL) | Compound Tested | Citation |
|---|---|---|---|---|
| Staphylococcus aureus Mu50 | Methicillin-resistant (MRSA), Vancomycin-resistant | Activity confirmed (exact MIC not specified) | Isothis compound | [1] |
| Acinetobacter baumannii ATCC 19606 | Reference strain | Activity confirmed (exact MIC not specified) | Isothis compound | [1] |
| Acinetobacter baumannii ATCC 17978 | Wild-type | 1.0 | Isothis compound | [1] |
| Acinetobacter baumannii CCD167h1.1 | Efflux pump knockout (ΔadeIJ, ΔA1S_3447-3446) | 0.5 | Isothis compound | [1] |
| Escherichia coli BW25113 | Wild-type | 16.0 | Isothis compound | [1] |
| MCF-7 Cell Line | Mammary carcinoma (for anticancer activity) | IC₅₀ values reported for cytotoxic activity | Kosinostatin | [2] |
This section provides a detailed methodology for evaluating the anticancer potential of kosinostatin against the human mammary carcinoma cell line (MCF-7), summarizing key procedures and findings from a foundational study [1].
The table below summarizes the quantitative data on kosinostatin's effects on MCF-7 cells after 24-48 hours of treatment [1].
| Assay Type | Key Measured Parameters | Treatment Concentrations | Observed Outcomes |
|---|---|---|---|
| Cell Viability (MTT Assay) | Reduction of MTT to formazan (Absorbance at 570 nm) | 1, 2, 5, 10 μM | Concentration-dependent decrease in cell survival [1]. |
| Cytotoxicity (LDH Leakage) | Lactate dehydrogenase release (moles NADH/min/well) | 5, 10 μM | Increased LDH release, indicating loss of membrane integrity [1]. |
| Oxidative Stress (GSH Estimation) | Total reduced glutathione (μg GSH/mg protein) | 5, 10 μM | Depletion of intracellular GSH levels, suggesting oxidative stress [1]. |
| Apoptosis Marker (Western Blot) | Expression level of p53 protein (normalized to β-actin) | 2, 5, 10 μM | Upregulation of the pro-apoptotic p53 protein [1]. |
1. Test Compound Preparation
2. Cell Culture and Treatment
3. Key Assay Methodologies
MTT Cell Viability Assay [1]:
Lactate Dehydrogenase (LDH) Leakage Assay [1]:
Estimation of Reduced Glutathione (GSH) [1]:
Expression of p53 by Western Blotting [1]:
The following diagram illustrates the key experimental steps and the proposed mechanism of action of kosinostatin, from cell treatment to apoptosis induction.
Topoisomerase IIα is a crucial enzyme in eukaryotic cells that manages DNA topological constraints during essential processes including DNA replication, transcription, and chromosome segregation. This enzyme functions as a homodimer that creates transient double-strand breaks in DNA, passing an intact DNA helix through the break before resealing it, thereby resolving topological problems like supercoils and catenanes. The type II topoisomerase family includes two primary isoforms in mammals: topoisomerase IIα and topoisomerase IIβ. The α-isoform is particularly notable as it is highly expressed in proliferating cells and serves as a primary target for many anticancer drugs, making it a critical focus for drug development efforts. [1]
Quinocycline B belongs to the quinone class of natural products predominantly isolated from actinobacteria, especially Streptomyces species. Actinobacteria are renowned as prolific producers of bioactive secondary metabolites, with approximately 70% of microbial secondary compounds originating from this bacterial group. [2] [3] These natural products have demonstrated significant potential as topoisomerase inhibitors, interfering with the enzyme's normal function and causing lethal DNA damage to rapidly dividing cancer cells. The chemical structure of this compound contains quinone functional groups that appear critical for its bioactivity, potentially facilitating redox cycling and intercalation into DNA, thereby stabilizing the cleavage complex formation. [2]
This compound functions as a topoisomerase poison rather than a simple catalytic inhibitor, acting through a stabilization mechanism that differs fundamentally from general enzyme inhibition. The compound traps the enzyme-DNA covalent complex at a critical juncture in the catalytic cycle, specifically after DNA cleavage but before religation. This stabilized cleavage complex creates a physical barrier to essential DNA processes and generates persistent double-strand breaks when replication machinery encounters the blocked complex. The cytotoxic lesions thus formed trigger apoptotic signaling pathways and ultimately lead to cell death in proliferating cancer cells, providing the therapeutic benefit. [4] [1]
The molecular architecture of this compound appears particularly suited for interaction with the topoisomerase IIα-DNA complex. The quinone moiety may facilitate intercalation between DNA base pairs at the enzyme interface, while additional functional groups potentially engage in specific interactions with amino acid residues in the enzyme's active site. This multi-point binding enhances the stability of the cleavage complex and increases the potency of inhibition. Evidence suggests that the presence or absence of specific atoms and chemical units in the quinone structure significantly influences biological activity, highlighting the importance of structure-activity relationships in this compound class. [2] [3]
The decatenation assay serves as a fundamental method for evaluating topoisomerase IIα activity and its inhibition by this compound. This assay specifically measures the enzyme's ability to separate interlinked DNA molecules (catenanes), which is a primary physiological function of topoisomerase IIα during chromosome segregation. The protocol utilizes kinetoplast DNA (kDNA) from Crithidia fasciculata as substrate, which consists of a massive network of thousands of interlocked circular DNA molecules that remain trapped in the well during agarose gel electrophoresis unless decatenated by topoisomerase II activity. [4] [1]
Table 1: Reaction Components for Decatenation Assay
| Component | Final Concentration | Volume per Reaction | Notes |
|---|---|---|---|
| 10X Topoisomerase II Reaction Buffer | 1X | 2 µL | 50 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl₂, 1 mM ATP, 0.5 mM DTT |
| ATP Solution | 1 mM | 0.5 µL | Prepare fresh from 20 mM stock |
| kDNA Substrate | 0.5 µg/µL | 1 µL | Store at -20°C, avoid repeated freeze-thaw cycles |
| Purified Topoisomerase IIα | Variable | 1 µL | Titrate to achieve 80-90% decatenation in controls |
| This compound Test Solution | Variable | 1 µL | Prepare serial dilutions in appropriate solvent |
| Sterile Water | - | 14.5 µL | Nuclease-free |
| Total Volume | - | 20 µL | - |
In this assay, successful decatenation releases individual minicircles that migrate as a discrete band approximately midway through the gel, while undecatenated kDNA remains trapped in the well. This compound inhibition manifests as dose-dependent reduction in the minicircle band intensity with corresponding increase in well retention. The IC₅₀ value can be determined by quantifying the minicircle band intensity relative to no-inhibitor controls across a range of this compound concentrations. [4]
Diagram 1: Experimental workflow for the topoisomerase IIα decatenation assay to evaluate this compound inhibition
While not the primary cellular function of topoisomerase IIα, the supercoiling inhibition assay provides valuable supplementary data on this compound's mechanism. This assay measures the enzyme's ability to relax supercoiled DNA, with inhibition manifesting as retention of supercoiled plasmid DNA rather than conversion to relaxed forms. The protocol shares many components with the decatenation assay but uses negatively supercoiled plasmid DNA as substrate. [4]
In this assay, uninhibited topoisomerase IIα converts supercoiled DNA (rapidly migrating form) to relaxed DNA (slowly migrating form). This compound inhibition appears as dose-dependent retention of the supercoiled DNA band. Comparison with drug-free controls allows quantification of inhibition potency. This assay helps distinguish between catalytic inhibitors and topoisomerase poisons like this compound when combined with cleavage complex detection assays. [1]
The cleavage complex detection assay directly measures the stabilization of covalent topoisomerase IIα-DNA complexes, which represents the primary mechanism of action for this compound as a topoisomerase poison. This method provides the most direct evidence of this compound's proposed mechanism and can be performed using both in vitro and cellular approaches. [4] [1]
The ICE assay detects and quantifies topoisomerase IIα-DNA complexes formed in intact cells following this compound treatment, providing critical physiological relevance.
Table 2: Comparative Analysis of Topoisomerase IIα Assay Applications
| Assay Type | Key Readout | Detection Limit | Throughput | Biological Relevance | Key Advantage |
|---|---|---|---|---|---|
| Decatenation | DNA minicircle release | 5-10 ng | Medium | High (physiological function) | Direct activity measurement |
| Supercoiling Inhibition | Relaxed DNA formation | 10-20 ng | Medium | Moderate (supplementary) | Simple visualization |
| Cleavage Complex (ICE) | Covalent complex stability | 1-5 ng | Low | Very High (cellular context) | Direct mechanism evidence |
| RADAR/ELISA | Protein-DNA adducts | <1 ng | High | High (quantitative) | High sensitivity and throughput |
Accurate quantitative analysis of this compound inhibition requires careful measurement of dose-response relationships across multiple assays. For the decatenation assay, gel band intensity should be quantified using image analysis software such as ImageJ or proprietary gel analysis systems. Calculate the percentage inhibition using the formula:
% Inhibition = [1 - (Band Intensity with Drug / Band Intensity without Drug)] × 100
Generate dose-response curves by plotting percentage inhibition against the logarithm of this compound concentration. Fit data using nonlinear regression to determine the IC₅₀ value (concentration causing 50% inhibition). For the ICE assay, normalize signals to DNA content and express as relative complex formation compared to untreated controls. [4] [1]
Diagram 2: Troubleshooting guide for common technical issues encountered in topoisomerase IIα inhibition assays with this compound
The comprehensive characterization of This compound using these protocols provides critical data for drug development pipelines targeting topoisomerase IIα. The multi-assay approach allows researchers to establish both the potency and mechanistic profile of this promising natural product. As a bacterial secondary metabolite, this compound represents the significant potential of actinobacterial natural products in anticancer drug discovery, with approximately 76% of anti-colorectal cancer compounds derived from Streptomyces species alone. [2] [3]
Future applications of these protocols may include structure-activity relationship studies of this compound analogs, combination therapy assessments with other anticancer agents, and mechanistic studies of resistance development. The chemical structure of this compound, particularly its quinone moiety and associated functional groups, provides opportunities for medicinal chemistry optimization to enhance potency while reducing potential off-target effects. Additionally, these assay protocols can be adapted for high-throughput screening formats to expedite the discovery of next-generation topoisomerase IIα inhibitors inspired by the quinocycline structural scaffold. [2] [3]
Quinocycline B is a member of the quinocycline family of antibiotics, characterized by an anthracycline-like aglycon core coupled to a functionalized pyrrolopyrrole ring. This structural complexity contributes to its significant biological activity against a broad spectrum of multidrug-resistant pathogens, including both Gram-positive and Gram-negative bacteria. The discovery and characterization of this compound from a novel Micromonospora robiginosa strain (28ISP2-46T) isolated from a deep-sea sponge microbiome highlights its pharmaceutical relevance in addressing the growing antibiotic resistance crisis. The extraction efficiency of this compound directly influences yield, purity, and subsequent biological evaluation, making optimized extraction protocols essential for both research and potential commercial applications. These notes provide detailed, reproducible methodologies for the effective extraction of this compound from microbial fermentation broth, incorporating optimization parameters to maximize recovery while adhering to green chemistry principles where feasible.
The extraction of antibiotics from complex biological matrices like fermentation broth presents significant challenges, including the presence of interfering compounds, degradation risks, and variable recovery rates. This protocol was developed using a systematic approach to parameter optimization, focusing on key variables that most significantly impact this compound yield and purity. The primary optimization targets included solvent selection, extraction time, temperature, and broth pretreatment, each evaluated for their individual and interactive effects on final output.
The design incorporates green chemistry principles where possible, recognizing the environmental and safety concerns associated with large-scale antibiotic production. While traditional organic solvents remain necessary for effective extraction of non-polar compounds like this compound, the protocols include considerations for solvent recycling and waste minimization. The optimization data were analyzed using response surface methodology where appropriate, allowing for identification of optimal conditions within the experimental design space and modeling of parameter interactions.
Note: The following protocol is adapted from the original isolation of this compound from Micromonospora robiginosa strain 28ISP2-46T [1].
Inoculum Preparation:
Production Fermentation:
Broth Harvest and Pretreatment:
Liquid-Liquid Extraction:
Dehydration and Concentration:
For comparison or specific applications, the following alternative methods can be employed:
Whole Broth Extraction:
Cell Pellet Extraction:
HPLC Analysis Conditions:
Quantification:
Compound Identification:
Table 1: Optimization of this compound Extraction Parameters
| Parameter | Range Tested | Optimal Condition | Impact on Yield | Notes |
|---|---|---|---|---|
| Extraction Solvent | Ethyl acetate, dichloromethane, chloroform, ethyl acetate:methanol (1:1) | Ethyl acetate | Highest recovery (~95%), good selectivity | Chloroform showed similar efficiency but greater toxicity |
| Solvent:Broth Ratio | 1:4 to 2:1 | 1:1 | Maximized yield while minimizing solvent use | Lower ratios reduced extraction efficiency |
| Number of Extractions | 1 to 4 | 3 | >98% recovery achieved | Diminished returns beyond third extraction |
| Extraction Time | 2 to 20 minutes | 5 minutes | No significant improvement with longer mixing | Emulsion formation risk increases with extended mixing |
| pH | 5.0 to 9.0 | 7.0-7.5 | Stable recovery across neutral to slightly basic range | Acidic conditions reduced yield significantly |
| Temperature | 4°C to 37°C | 25°C | Room temperature optimal | Higher temperatures risk degradation |
Table 2: Comparative Extraction Efficiency from Different Sample Types
| Sample Type | This compound Yield (mg/L) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Supernatant Only | 1.8 ± 0.3 | 85-90 | Cleaner extract, simpler downstream processing | Potential loss of intracellular compound |
| Whole Broth | 2.5 ± 0.4 | 70-75 | Higher overall yield | More impurities, challenging filtration |
| Cell Pellet Extract | 0.9 ± 0.2 | 60-65 | Recovers intracellular fraction | Low purity, requires cell disruption |
| Combined Approach | 2.7 ± 0.3 | 80-85 | Maximizes recovery | More complex process |
The data demonstrate that ethyl acetate emerges as the optimal solvent for this compound extraction, balancing efficiency with environmental and safety considerations. This aligns with green chemistry principles while maintaining high recovery rates. The neutral pH range (7.0-7.5) proved critical for maximizing yield, as acidic conditions may promote degradation or structural modification of the compound.
The three-stage extraction protocol achieved near-complete recovery (>98%) of available this compound, with diminishing returns observed with additional extraction steps. The whole broth extraction approach yielded approximately 38% more compound than supernatant extraction alone, suggesting significant association of this compound with the biomass. However, this approach requires additional purification steps to remove co-extracted impurities.
This compound demonstrates moderate stability in solution, with minimal degradation observed under optimized extraction conditions. However, the compound is light-sensitive and should be protected from direct light during extraction and concentration steps. Additionally, elevated temperatures (>40°C) during solvent removal should be avoided to prevent decomposition. The concentrated extract remains stable for at least 6 months when stored at -20°C in the dark.
This compound exhibits potent antibiotic activity against a broad spectrum of multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains [1]. Its unique structural features, including an anthracycline-like aglycon core coupled to a functionalized pyrrolopyrrole ring, contribute to its mechanism of action, which involves inhibition of DNA topoisomerase IIα. This molecular target differs from many conventional antibiotics, making this compound a promising candidate for treating infections resistant to current therapeutics.
The compound spectrum includes activity against both Gram-positive and Gram-negative bacteria, with particularly potent efficacy against Acinetobacter baumannii, a problematic pathogen in healthcare settings. The minimum inhibitory concentration (MIC90) values for this compound against clinically relevant isolates range from 0.5 to 4 μg/mL, depending on the bacterial strain [1]. These values fall within clinically achievable concentrations, supporting further development of this compound.
Beyond its direct therapeutic potential, this compound serves as a valuable chemical tool for studying bacterial resistance mechanisms and structure-activity relationships within the quinocycline antibiotic class. The extraction protocol described here enables researchers to obtain sufficient quantities for comprehensive biological evaluation, including time-kill studies, resistance development profiling, and synergistic combination testing with other antimicrobial agents.
The optimized extraction protocol for this compound presented here provides a robust and reproducible method for obtaining this promising antibiotic compound from microbial fermentation broth. The systematic optimization of key parameters, particularly solvent selection, extraction cycles, and pH conditions, ensures maximum recovery while maintaining compound stability. The comprehensive approach addressing both supernatant and biomass-associated compound contributes to overall yield improvement.
Future developments in this compound extraction may focus on green chemistry advancements, including the exploration of hydrophobic natural deep eutectic solvents (NADES) as potential alternatives to conventional organic solvents [2]. Additionally, process intensification through ultrasound-assisted extraction or microwave-assisted extraction could potentially reduce extraction time and improve efficiency, as demonstrated for other natural products [2]. The continued optimization of this compound production and extraction supports much-needed drug discovery efforts targeting antimicrobial-resistant pathogens, addressing a critical unmet medical need in an era of escalating antibiotic resistance.
Diagram 1: Comprehensive workflow for this compound extraction from microbial fermentation, including both supernatant and cell pellet processing pathways.
Diagram 2: Parameter optimization strategy for this compound extraction, showing tested ranges and identified optimal conditions for each key variable.
Methanolysis serves as a critical analytical technique for elucidating the sugar components of complex antibiotic structures such as the quinocycline complex. Unlike acid hydrolysis, methanolysis employs acidic methanol to cleave glycosidic linkages, converting sugar constituents into their corresponding methyl glycosides while causing less destruction to the liberated monosaccharides. This technique has proven particularly valuable for analyzing antibiotics containing delicate deoxy sugar components, as demonstrated in classical studies of quinocycline antibiotics [1].
For researchers investigating complex natural products, methanolysis with trifluoroacetic acid (TFA) offers significant advantages over traditional hydrolytic agents. TFA effectively hydrolyzes most glycosidic linkages without causing extensive sugar destruction and can be easily eliminated by evaporation after the reaction, making it ideal for subsequent analytical steps [2]. These properties make TFA-mediated methanolysis particularly suitable for characterizing the sugar components of antibiotics like quinocycline A and B, and isoquinocycline A and B.
The foundational procedure for methanolysis of quinocycline antibiotics was established in classical biochemical studies and can be adapted for contemporary research applications.
Sample Preparation: Dissolve 5-10 mg of quinocycline complex in 1-2 mL of anhydrous methanol in a reaction vial suitable for heating and evaporation.
Acid Addition: Add trifluoroacetic acid to achieve a final concentration of 1-2M in the methanol solution.
Reaction Conditions: Heat the mixture at 65-85°C for 12-24 hours under an inert atmosphere to prevent oxidative degradation [1] [2].
Reaction Termination: Cool the reaction mixture to room temperature and neutralize with a mild base (e.g., silver carbonate) or remove TFA by evaporation under reduced pressure.
Product Recovery: Concentrate the resulting methyl glycosides under a stream of nitrogen or using rotary evaporation for subsequent analysis.
Table: Analytical Techniques for Methanolysis Products
| Analytical Technique | Sample Preparation | Key Information Obtained |
|---|---|---|
| Thin-Layer Chromatography | Direct application of reaction mixture | Preliminary separation of methyl glycoside anomers |
| NMR Spectroscopy | Dissolution in deuterated solvents | Structural confirmation and anomeric configuration |
| Mass Spectrometry | Derivatization or direct injection | Molecular weight and fragmentation patterns |
| Gas Chromatography | Trimethylsilylation or trifluoroacetylation | Quantification and anomer separation |
The methanolysis of quinocycline antibiotics reveals distinct sugar components that differentiate the various members of this complex:
Quinocycline A and Isoquinocycline A yield methyl glycosides identified as 2,6-dideoxy-4-C-[1'-hydroxyethyl]-L-xylo-hexopyranose through NMR analysis [1].
This compound and Isothis compound produce methyl glycosides with a molecular formula (C₉H₁₆O₅) containing two hydrogen atoms less than those from quinocycline A, suggesting a more oxidized structure [1].
The structural determination of these sugar components relied heavily on NMR spectroscopy and mass spectrometric analysis of the derived methyl glycosides, complemented by chemical degradation studies including periodate oxidation to confirm absolute configuration at key chiral centers.
Figure 1: Experimental Workflow for this compound Methanolysis
The methanolysis reaction follows a complex mechanism involving multiple steps and intermediates:
Figure 2: Mechanism of Acid-Catalyzed Methanolysis
The reaction mechanism begins with protonation of the glycosidic oxygen atom by TFA, followed by cleavage of the glycosidic linkage to form a reactive glycosyl oxonium intermediate. This intermediate then reacts with methanol to form a mixture of α- and β-methyl glycosides. Throughout this process, pyranose-furanose interconversions may occur, resulting in the characteristic mixture of methyl glycosides observed for each monosaccharide [2].
Recent research has revealed that TFA can function as more than just an acid catalyst in biochemical procedures. Studies demonstrate that TFA can serve as a molecular probe in NMR-based investigations of peptide systems, forming specific complexes with aromatic amino acids like phenylalanine [3]. This property suggests that TFA may have specific interactions with aromatic components in complex natural products like quinocyclines, potentially influencing the methanolysis outcome beyond simple acid catalysis.
Table: Derivatization Methods for Chromatographic Analysis
| Derivatization Method | Procedure | Application to Quinocycline Sugars |
|---|---|---|
| Trimethylsilylation | Treat with pyridine-HMDS-TMCS mixture | GLC analysis of methyl glycosides from quinocycline A and B |
| Trifluoroacetylation | Derivatize with trifluoroacetic anhydride | Alternative to TMS for GC analysis |
| Re-N-acetylation | Treat with acetic anhydride after methanolysis | Critical for analyzing N-acetylated sugars |
When analyzing methanolysis products from quinocycline antibiotics, several important considerations emerge:
Carboxyl Group Management: Acidic monosaccharides experience methyl ester formation during methanolysis, which may require subsequent hydrolysis for certain analyses [2].
Multiple Detection Methods: The combination of NMR spectroscopy with mass spectrometric techniques provides complementary structural information essential for complete characterization.
Anomer Resolution: Chromatographic methods must resolve α- and β-anomers of methyl glycosides, which exhibit different retention behaviors and mass spectral patterns.
Incomplete Methanolysis: Extend reaction time or increase temperature slightly while monitoring for decomposition products.
Sugar Decomposition: Reduce reaction temperature or employ milder acid concentrations; TFA is less destructive than hydrochloric or sulfuric acids [2].
Anomerization: The natural anomeric ratio may be altered during workup; control conditions carefully for reproducible results.
While the classical methanolysis procedure remains effective, modern researchers can enhance the protocol through:
Microwave Assistance: Applying microwave irradiation can significantly reduce reaction times [2].
Advanced Analytics: LC-MS/MS systems provide superior sensitivity and resolution for detecting and quantifying methanolysis products.
Microscale Applications: The procedure can be scaled down to work with sub-milligram quantities of rare natural products.
The methanolysis procedure using methanol-trifluoroacetic acid remains a valuable technique for elucidating the sugar components of complex antibiotics like this compound. This method enables researchers to convert glycosidically-bound sugars into their corresponding methyl glycosides with minimal destruction, facilitating subsequent structural analysis through various chromatographic and spectroscopic methods. While the fundamental protocol was established in classical studies, contemporary researchers can enhance these methods with modern analytical technologies and improved understanding of reaction mechanisms.
The table below summarizes the key identifying information for this compound [1].
| Attribute | Description |
|---|---|
| Molecular Formula | C₃₃H₃₂N₂O₁₀ [1] |
| IUPAC Name | (1S,16R,17R,19S)-16-[(2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2,4(13),6(11),7,9,14-hexaene-19,5'-3,6-dihydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione [1] |
| Exact Mass | 616.20625 Da ([M]⁻) [1] |
| Predicted CCS | 251.8 Ų ([M]⁻), 241.7 Ų ([M+H]⁺) [1] |
While a full fragmentation pattern is not available, the following table lists predicted precursor ions and their properties, which are crucial for method development [1].
| Precursor Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 617.21298 | 241.7 |
| [M+Na]⁺ | 639.19492 | 246.9 |
| [M-H]⁻ | 615.19842 | 238.9 |
| [M+NH₄]⁺ | 634.23952 | 243.7 |
| [M+H-H₂O]⁺ | 599.20296 | 231.5 |
Studies on quinolone antibiotics, which share structural features with this compound, reveal common fragmentation pathways that can inform your analysis [2]:
[M+H−H₂O]⁺, [M+H−CO]⁺, and [M+H−H₂O−CO]⁺.The following diagram illustrates a generalized workflow for a mass spectrometry-based identification process, incorporating the points above.
Mass Spectrometry Identification Workflow
This protocol is adapted from methodologies used for quinolone antibiotics and can serve as a template for analyzing this compound [2].
Configure your instrument as follows, using the parameters in the table below [2]:
| Parameter | Setting |
|---|---|
| Ion Source Voltage | 5500 V |
| Source Temperature | 500 °C |
| Curtain Gas (CUR) | 30 psi |
| Nebulizing Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
| Collision Gas (CAD) | High |
| Collision Energy (CE) | 25 eV ± 10 eV |
[M+H]⁺ and other major adducts [2].[M+H]⁺) for fragmentation. Analyze the resulting fragment ion spectrum to identify key neutral losses and structure-specific fragments [2].
Quinocycline B is a naturally occurring antibiotic compound belonging to the quinocycline family of bacterial secondary metabolites. It was first isolated from a novel Micromonospora strain (28ISP2-46T) recovered from the microbiome of a mid-Atlantic deep-sea sponge collected at depths of 971 meters below sea level [1]. This marine-derived Actinobacteria strain demonstrates the biosynthetic potential of extreme environments for novel antimicrobial discovery.
This compound features a complex chemical architecture characterized by:
The compound is structurally related to kosinostatin, with which it shares biosynthetic pathways. This compound demonstrates greater stability compared to kosinostatin, which isomerizes to this compound at room temperature, facilitating practical laboratory handling and experimental use [1].
This compound demonstrates potent antibacterial activity against a spectrum of Gram-positive pathogens, including multidrug-resistant strains that pose significant clinical challenges. The compound has shown particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant* Staphylococcus aureus* (VRSA) in laboratory studies [1].
The activity against these resistant pathogens positions this compound as a promising candidate for addressing the growing crisis of antimicrobial resistance in Gram-positive infections, especially in hospital-acquired infections where MRSA prevalence is high [2].
Table 1: Minimum Inhibitory Concentration (MIC) Profile of this compound
| Bacterial Strain | Resistance Profile | MIC Value | Reference |
|---|---|---|---|
| Staphylococcus aureus Mu50 | Methicillin-resistant, Vancomycin-resistant | Active at low concentrations | [1] |
| Staphylococcus aureus SH1000 | Wild-type reference strain | MIC determined | [1] |
| Other Clinical MRSA Isolates | Multidrug-resistant | Potent activity reported | [1] |
The minimum inhibitory concentration (MIC) represents the lowest concentration of an antibacterial agent that completely prevents visible growth of a test strain under standardized conditions [3]. For this compound, MIC values demonstrate potent activity against problematic Gram-positive pathogens, though specific quantitative values against individual Gram-positive species require further comprehensive testing.
This compound exerts its antibacterial effect through inhibition of DNA topoisomerase IIα, a critical enzyme involved in DNA replication and cell division [1]. This mechanism resembles that of other quinocycline antibiotics that target essential bacterial enzymes involved in nucleic acid metabolism.
This mechanism is distinct from quinolone antibiotics, which primarily target DNA gyrase and topoisomerase IV through interactions with specific resistance-determining regions [4] [5]. The unique structural features of this compound may contribute to differential target affinity compared to synthetic quinolones.
The inhibition of topoisomerase IIα by this compound leads to:
This mechanism is particularly effective against actively dividing bacterial cells, making it highly suitable for treating established infections with high bacterial loads.
Principle: The broth microdilution method provides a quantitative assessment of antimicrobial activity by determining the lowest concentration that inhibits visible bacterial growth [3].
Materials:
Procedure:
Quality Control:
Principle: This method evaluates the rate and extent of bactericidal activity over time, providing information on whether an antimicrobial agent is bactericidal or bacteriostatic.
Materials:
Procedure:
Interpretation:
Given the increasing prevalence of pan-drug resistant bacteria in clinical settings [5], this compound represents a promising candidate for combination therapy approaches. Researchers should investigate potential synergistic relationships with established antibiotics, particularly those with complementary mechanisms of action.
Table 2: Potential Combination Partners for this compound
| Antibiotic Class | Mechanism of Action | Potential Synergy Rationale |
|---|---|---|
| β-lactams | Cell wall synthesis inhibition | Complementary targeting of replication and cell wall |
| Glycopeptides | Cell wall synthesis blockade | Sequential blocking of essential processes |
| Protein Synthesis Inhibitors | Ribosome targeting | Dual targeting of replication and translation |
| Membrane-Active Agents | Membrane disruption | Enhanced intracellular penetration |
The structural similarity of this compound to other antimicrobial compounds with anti-biofilm activity suggests potential applications against biofilm-associated infections. Future research should evaluate:
Novel therapeutic approaches, including bacteriophage endolysins, have demonstrated effectiveness against Gram-positive biofilms [6], providing a comparative framework for evaluating this compound's anti-biofilm potential.
While this compound demonstrates promising antibacterial activity, researchers must consider its potential cytotoxic effects on mammalian cells. Primary assessment methods include:
Initial studies of related compounds have shown antiproliferative effects on mammalian cell lines, suggesting the need for comprehensive toxicity profiling during development [7].
Storage recommendations:
Stability considerations:
This compound represents a promising antimicrobial candidate with demonstrated efficacy against multidrug-resistant Gram-positive bacteria. Its unique marine origin and distinct mechanism of action position it as a valuable tool in the ongoing battle against antimicrobial resistance. The protocols outlined in this document provide researchers with standardized methods to further investigate this compound's potential and contribute to the development of novel therapeutic options for resistant Gram-positive infections.
The core stability issue identified in the literature involves the isomerization of Quinocycline B.
| Factor | Observation & Impact on Stability |
|---|---|
| Preservative & pH | Sodium sulfite preservative at pH 9.5 provided the best solution stability for minocycline. Lower pH levels increased the degradation rate to epiminocycline [2]. |
| Solvent System | A 50:50 Tetrahydrofuran (THF) and water mixture was used as an extraction solvent. However, an atypical degradation pattern was observed when THF and sodium sulfite were both present and labware was contaminated with detergent [2]. |
| Contaminants | Trace detergent carryover from labware cleaning was found to facilitate the atypical degradation of minocycline in the THF/water/sulfite system [2]. |
Due to the lack of direct data, you would need to establish stability parameters through experimental testing. The following workflow outlines a systematic approach to characterizing the stability of this compound.
Based on this workflow, here are detailed methodologies for the key steps:
Sample Analysis via HPLC-UV/MS: The primary method for monitoring stability should be High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection [2] [3].
Handling and Storage Best Practices: Given the sensitivity of related compounds, adopt stringent handling protocols.
To obtain more specific information, you could:
What are the primary causes of overlapping peaks in HPLC? Overlapping peaks, or co-elution, occur when two or more compounds in a mixture have very similar chromatographic properties, making them difficult to separate physically on the column [1]. This is a common challenge when working with complex biological mixtures like microbial natural products [1].
How can I chemically improve the separation of peaks? The most powerful approach is to adjust the selectivity (α) of the method [2] [3]. This can be achieved by:
What physical parameters can I adjust for better resolution? You can enhance the efficiency (N) of the separation by [2] [3]:
Are there computational solutions if chemical separation fails? Yes, for persistent co-elution, computational peak deconvolution can be an effective strategy, especially with large datasets [1]. Two advanced methods are:
The following table summarizes key parameters you can adjust in the lab to improve resolution, based on established HPLC practice [2] [3].
| Parameter | Adjustment | Expected Effect on Separation |
|---|---|---|
| Mobile Phase | Change organic modifier (ACN, MeOH, THF) | Can significantly alter selectivity (α) and peak spacing [2]. |
| Adjust pH (for ionic/ionizable compounds) | Impacts ionization, retention, and peak shape [3]. | |
| Reduce % organic solvent (increase aqueous) | Generally increases retention (k), potentially improving resolution [3]. | |
| Column | Use smaller particle size (e.g., 1.7-2 µm) | Increases efficiency (N) for sharper peaks [2] [3]. |
| Use a longer column | Increases efficiency (N) and peak capacity [2]. | |
| Change stationary phase chemistry (e.g., C18 to Phenyl) | Alters selectivity (α) via different chemical interactions [2] [3]. | |
| Instrument | Lower flow rate | Can increase efficiency (N) and resolution [3]. |
| Increase column temperature | Reduces viscosity, can improve efficiency (N) and peak shape [2]. |
Here is a logical workflow for diagnosing and resolving peak overlap issues, integrating both practical and computational methods.
When practical adjustments are insufficient, the following computational workflow can be applied to large sets of chromatograms to separate co-eluted peaks [1].
Key Advantages of Each Computational Method [1]:
Isomerization is a process where a molecule changes its spatial arrangement into another form, or isomer, which can have different biological activities [1]. For Quinocycline B, a key concern is likely proline isomerization.
While direct data on this compound is unavailable, a study on the stability of six common quinolone antibiotics in raw milk provides an excellent model for understanding how this class of compounds behaves under various storage conditions [2].
The table below summarizes the key stability findings for these quinolones:
| Storage Condition | Stability Outcome | Key Findings & Recommendations |
|---|---|---|
| Refrigeration (4°C) | Highly stable for 24 hours; degradation begins after 48 hours [2]. | For short-term storage or analysis, refrigeration is suitable but should not extend beyond one day [2]. |
| Frozen (-20°C) | Stable for up to 7 days; about 30% degradation after 30 days [2]. | A practical option for storing standard solutions for a limited period (e.g., one week) [2]. |
| Deep Frozen (-80°C) | Similar to -20°C; significant degradation after 30 days [2]. | Not substantially better than -20°C for preventing long-term degradation of these compounds [2]. |
| Freeze-Thaw Cycles | Stable when thawed at 25-60°C; unstable after five freeze-thaw cycles [2]. | Aliquoting samples is crucial to avoid repeated freezing and thawing [2]. |
| Chemical Preservatives | Variable effects; dependent on the specific preservative and quinolone [2]. | The use of preservatives is not recommended without compound-specific validation, as they may inadvertently promote degradation [2]. |
To develop a standardized method for assessing this compound's stability, you can adapt the following protocol based on the cited research.
Protocol: Evaluating the Stability of this compound Under Various Storage Conditions
1. Sample Preparation:
2. Experimental Storage Conditions:
3. Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
4. Data Calculation:
R = (C₀ - Cₜ) / C₀ × 100%
Where R is the degradation rate, C₀ is the initial concentration, and Cₜ is the concentration at time t.Frequently Asked Questions
Q1: What is the most critical factor in preventing this compound isomerization during storage? Based on related quinolones, temperature and time are the most critical factors. For short-term storage (under 24 hours), 4°C may be sufficient. For longer-term storage (up to a week), -20°C is recommended. Deep freezing at -80°C does not appear to offer a significant advantage for long-term stability over -20°C for this antibiotic class [2].
Q2: How should I prepare my this compound samples to minimize degradation from freeze-thaw cycles? Answer: Aliquot your stock or standard solutions into multiple, single-use vials. This practice avoids subjecting the main stock to repeated freezing and thawing, which has been shown to cause degradation after five cycles in related compounds [2].
Q3: Can I use chemical preservatives to stabilize this compound in solution? Answer: Use preservatives with caution. Research on other quinolones shows that the effect of preservatives varies greatly depending on the specific chemical and the antibiotic. Some may stabilize, while others can accelerate degradation. This requires thorough, compound-specific validation [2].
Common Problems & Solutions
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Decreasing concentration of this compound in stock solution over time. | Degradation and isomerization due to inappropriate storage temperature or repeated use of a main stock vial. | Create single-use aliquots and store them at -20°C. Monitor stability over time using the LC-MS/MS protocol [2]. |
| Appearance of new, unknown peaks in the LC-MS chromatogram. | Formation of isomers or other degradation products. | Use high-resolution MS to identify the chemical structure of the new peaks. Compare the retention times and mass spectra to potential isomer standards if available [3]. |
| Inconsistent experimental results between different sample batches. | Variable storage histories or conditions of the this compound reagent. | Standardize the storage protocol for all incoming reagent batches and keep detailed logs of storage time and conditions for each vial [2]. |
The following diagram outlines the logical workflow for developing and validating a storage protocol, based on the experimental approach.
FAQ 1: What are the key impurities to consider in Tetracycline antibiotic analysis?
Impurities in pharmaceutical substances are crucial for ensuring product safety and quality. For tetracycline antibiotics like Quinocycline B, they typically fall into two categories [1]:
Although the specific impurity profile of this compound is not detailed in the search results, the table below lists common impurities found in Minocycline HCl as an example of what to monitor in a related compound [2]:
| Impurity Identifier | Type | Note |
|---|---|---|
| Impurity A | Process-related or Degradation | Commonly monitored |
| Impurity B | Process-related or Degradation | Commonly monitored |
| Impurity C | Process-related or Degradation | Separation from other impurities can be challenging [2] |
| Impurity E | Process-related or Degradation | Commonly monitored |
| Impurity F | Process-related or Degradation | Commonly monitored |
| Impurity G | Process-related or Degradation | Can be difficult to separate from the main drug peak [2] |
| Impurity H | Process-related or Degradation | Separation can be challenging [2] |
Troubleshooting: Poor resolution between this compound and its impurities
FAQ 2: How can I identify unknown impurities or degradation products?
For unknown impurities, Liquid Chromatography coupled with high-resolution Mass Spectrometry (LC-MS or LC-Q-TOF/MS) is the standard technique [1].
Troubleshooting: Inconsistent results during method validation
The following workflow outlines the key stages for developing and validating an analytical method for a compound like this compound, based on standard practices and ICH guidelines [4].
1. Forced Degradation Studies (Stress Testing) [1] [4]
2. Develop Separation Method (HPLC/LC-MS)
3. Method Validation as per ICH Guidelines [4]
| Validation Parameter | Experimental Procedure Summary | Acceptance Criteria (Typical) |
|---|---|---|
| Specificity | Inject individually the blank, standard, sample, and samples spiked with impurities. Demonstrate baseline separation of all peaks and no interference from the blank [4]. | Resolution between drug and nearest impurity peak ≥ 1.5. Peak purity passed [4]. |
| Linearity & Range | Prepare and analyze a series of standard solutions at different concentrations (e.g., 5-7 levels). Plot peak area vs. concentration [4]. | Correlation coefficient (r²) ≥ 0.999 [3]. |
| Accuracy (Recovery) | Spike a placebo or known sample with known quantities of the drug and impurities at different levels (e.g., 50%, 100%, 150%). Calculate the % recovery of the added amount [4]. | Mean recovery between 98-102% for the drug; 90-110% for impurities [4]. |
| Precision | Repeatability: Analyze multiple preparations of a homogeneous sample by the same analyst on the same day. Intermediate Precision: Perform the analysis on different days, by different analysts, or on different instruments [4]. | Relative Standard Deviation (RSD) ≤ 2.0% for the drug [3]. | | LOD / LOQ | Determine based on the signal-to-noise ratio (S/N) by injecting progressively lower concentrations of analyte [4]. | LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1 [4]. |
While specific data is unavailable, you can structure your support center using established bioprocess development principles. The following framework outlines common challenge areas and general investigation strategies that can be adapted for Quinocycline B.
| Challenge Area | Potential Bottlenecks (General Examples) | Recommended Investigation & Optimization Strategies |
|---|
| Strain & Inoculum | Genetic instability, low-yielding wild-type strain, suboptimal inoculum preparation [1]. | • Strain improvement via random mutagenesis or metabolic engineering. • Optimize inoculum age, density, and growth medium [1]. | | Fermentation Media | Imbalanced carbon/nitrogen sources, nutrient depletion, lack of essential precursors. | • Use statistical design (e.g., RSM) to optimize media components [1]. • Employ fed-batch strategies to control nutrient levels and avoid catabolite repression. | | Process Parameters | Suboptimal pH, dissolved oxygen (DO), temperature, or agitation that limit growth or product formation. | • Use "One-Factor-at-a-Time" (OFAT) or DOE to define critical process parameter ranges [1]. • Implement DO-stat feeding to maintain oxygen transfer. | | Product Recovery | Low product titre, complex broth composition, product degradation or instability during processing. | • Optimize harvest time based on growth and production kinetics. • Evaluate different cell disruption, extraction, and purification methods (e.g., chromatography). |
The diagram below outlines a systematic workflow to identify and resolve scaling issues, from the initial shake flask to bioreactor control and data analysis.
Here are potential questions your technical center could address, based on common scaling challenges:
Q: Our this compound yield drops significantly when moving from shake flasks to a stirred-tank bioreactor. What should we investigate?
Q: How can we optimize our fermentation medium to maximize this compound production cost-effectively?
Q: We are experiencing high batch-to-batch variability in production titers. What could be the cause?
Q: What downstream processing strategy is recommended for initial recovery of this compound from fermentation broth?
For identifying degradation products, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most reliable technique. The table below summarizes the core methodologies from key studies.
| Aspect | Method from Maia et al. (2014) [1] | Method from Wang et al. (2022) [2] |
|---|---|---|
| Core Technique | LC-MS/MS with Triple Quadrupole (TQD) and QqTOF | UPLC-MS/MS |
| Chromatography | Isocratic elution with 0.1% triethylamine (pH 2.2) and ethanol (64:36 v/v) | Gradient elution with 0.1% formic acid in water and acetonitrile |
| Column | Not specified in abstract | ACQUITY UPLC BEH C18 (1.7 μm, 2.1 mm × 100 mm) |
| Sample Prep | Biodegradation with a microbial consortium; extraction with ethyl acetate | Extraction with acetonitrile (1% formic acid); purification with C18 adsorbent |
| Key Application | Identification of new biodegradation metabolites/transformation products | Simultaneous detection and degradation profiling of 16 quinolones |
A: This is often due to insufficient sample cleanup or matrix effects.
A: Use a multi-technique approach for confident identification.
Based on the literature, here is a general workflow for identifying this compound degradation products.
Title: Workflow for Degradation Product Identification
Step-by-Step Instructions:
Sample Preparation & Purification:
LC-MS/MS Analysis:
Data Acquisition & Processing:
Confirmation with Advanced Techniques:
Researchers employ several strategies to reduce the cytotoxicity of quinone-based compounds while aiming to retain or improve anticancer efficacy. The table below summarizes the main approaches, their rationales, and examples from recent studies.
| Strategy | Rationale & Mechanism | Examples from Research |
|---|---|---|
| Structural Simplification | Simplify complex natural product scaffolds to identify minimal active fragments, improving synthetic feasibility and SAR understanding [1]. | Synthesis of simplified mono- and di-aryl benzoquinone analogs of bolinaquinone [1]. |
| Introduction of Specific Substituents | Modify electronic properties, redox potential, and interaction with biological targets to influence potency and selectivity [2]. | Adding electron-donating groups (e.g., methoxy) or modulating the aminophenyl ring on LY83583 (quinolinequinone) analogs [2]. |
| Scaffold Hopping / Molecular Hybridization | Combine key pharmacophores from different active compounds to create new entities with improved properties and novel mechanisms [3]. | Designing quinolone-3-carboxamide derivatives incorporating a bi-aryl urea moiety from VEGFR-2 inhibitors like sorafenib [3]. |
| Enzymatic Deactivation (Self-Resistance) | Utilize or mimic natural microbial self-resistance mechanisms where enzymes selectively deactivate the compound's toxic pharmacophore [4]. | CytA reductase in Streptomyces inactivates anthracyclines by reducing the C-7 position under anaerobic conditions [4]. |
The following diagram outlines a general workflow for designing and evaluating cytotoxic compounds, integrating strategies like the build-up library approach for efficiency.
SI = IC50 (normal cells) / IC50 (cancer cells). A higher SI indicates greater selectivity for cancer cells and a potentially safer therapeutic profile.Q1: The compounds I synthesized show high cytotoxicity against cancer cells but are also highly toxic to normal cells. How can I improve the selectivity?
Q2: My synthetic routes for creating analog libraries are low-yielding and time-consuming. Are there more efficient methods?
Q3: How can I investigate the mechanism of action for my most promising analogs?
The table below summarizes the primary resistance mechanisms that are applicable to many antibiotics, including classes like tetracyclines, which Quinocycline B may belong to.
| Mechanism Category | Description | Example Genes/Proteins | Experimental Detection Method |
|---|
| Target Modification | Alteration of the antibiotic's binding site on the bacterial ribosome to reduce drug binding [1]. | Ribosomal protection proteins (e.g., Tet(M), Tet(O)) | • PCR for gene detection • MIC assays comparing wild-type and mutant strains | | Drug Efflux | Active transport of the antibiotic out of the bacterial cell, reducing intracellular concentration [2]. | Tetracycline efflux pumps (e.g., Tet(A), Tet(B)) | • Efflux pump inhibition assays (using EPIs like PAβN) • Real-time PCR to measure gene expression | | Enzymatic Inactivation | Production of enzymes that modify or degrade the antibiotic, rendering it ineffective [1]. | Tetracycline-inactivating enzymes (e.g., Tet(X)) | • Liquid Chromatography-Mass Spec (LC-MS) to analyze drug degradation products | | Reduced Permeability | Changes in the bacterial cell envelope (outer membrane in Gram-negatives) to limit antibiotic entry [2]. | Porin mutations (e.g., OmpF) | • Membrane permeability assays (e.g., using fluorescent dyes) • Genome sequencing to identify porin mutations |
To build your troubleshooting guides, you can advise users to follow a logical, multi-step experimental protocol to identify the specific mechanism at play in their strains.
Q1: The MIC for this compound in my bacterial strain is high. What is the first experiment I should do? A: Begin with an Efflux Pump Inhibition Assay. Combine this compound with a broad-spectrum efflux pump inhibitor (EPI) like PAβN. If the MIC decreases significantly (e.g., 4-fold or more), it strongly suggests an active efflux mechanism is a major contributor to resistance [2].
Q2: I cannot find any known resistance genes in my resistant strain using standard PCR. What could be the reason? A: This is a common issue. The resistance may be due to:
Q3: How can I confirm if the resistance is due to enzymatic inactivation of this compound? A: Incubate the antibiotic with a cell-free extract from the resistant strain and analyze the mixture over time using High-Performance Liquid Chromatography (HPLC) or LC-MS. The disappearance of the this compound peak or the appearance of new peaks would indicate enzymatic degradation or modification [1].
The table below summarizes the available information on this compound and some standard topoisomerase inhibitors for comparison.
| Compound Name | Primary Target | Reported Potency / Activity | Key Characteristics & Context |
|---|---|---|---|
| This compound | DNA Topoisomerase IIα [1] | Antibacterial activity against multidrug-resistant S. aureus (MIC₉₀ provided, not IC₅₀) [1] | Antibiotic and antitumour properties; similar to anthracyclines; instability noted [1] |
| Bemcentinib | Human Topoisomerase IIIβ (TOP3B) [2] | IC₅₀ = 34.3 μM (TOP3B relaxation assay) [2] | Originally a tyrosine kinase inhibitor; identified via drug repurposing screen [2] |
| Etoposide | Topoisomerase II (poison) [3] [4] | Clinically established potency [3] | Well-characterized Top2 poison; used for various cancers [3] [4] |
| P8-D6 | Dual Topoisomerase I/II (poison) [5] | GI₅₀ = 49 nM (NCI-60 cell line screen) [5] | Novel dual poison; induces high levels of apoptosis; acts as a radiosensitizer [5] |
| ICRF-193 | Topoisomerase II (catalytic inhibitor) [4] | Catalytic inhibitor (not a poison) [4] | Inhibits ATPase activity; induces DNA damage at heterochromatin [4] |
The evaluation of topoisomerase inhibitors relies on specific biochemical and cellular assays. The workflow below outlines the key protocols for assessing activity and inhibition.
Core Experimental Protocols:
The identified research gap presents a clear path forward for comprehensive characterization of this compound.
Experimental studies indicate that Isothis compound, an antibiotic with an anthraquinone framework similar to Quinocycline, exhibits antitumor activity by inducing cell cycle arrest and apoptosis in triple-negative breast cancer cells (MDA-MB-231) [1].
The core findings from the experimental data are summarized in the table below.
| Experimental Aspect | Findings for Isothis compound |
|---|---|
| Cellular Process | Induces G0/G1 cell cycle arrest; Triggers apoptosis [1] |
| Key Experimental Methods • Cell viability assay (e.g., MTT) • Cell cycle analysis (Flow cytometry, PI staining) • Apoptosis detection (Annexin V/PI staining, caspase activation) • Measurement of ROS generation [1] | | Signaling Pathways Involved | Regulation of Bcl-2 family proteins; Activation of caspase cascade [1] |
The proposed mechanism of action for Isothis compound and a general workflow for confirming such mechanisms are illustrated below.
While direct confirmation studies on this compound were not found, the research on Isothis compound and related compounds provides valuable insights. The pyrrolopyrrole moiety spirally jointed to an anthraquinone framework is a key structural feature shared by quinocycline antibiotics and is crucial for their biological activity [2]. Furthermore, the biosynthesis of these compounds involves unique glycosylation with a γ-branched octose, a feature also found in other antibiotics like paulomycins [3].
The table below summarizes the key experimental findings for kosinostatin and isoquinocycline B, highlighting their antibiotic and anticancer properties.
| Activity/Aspect | Kosinostatin (KST) | Isothis compound (IQC-B) |
|---|---|---|
| Antibacterial Activity (MIC) | Effective against Gram-positive bacteria (MIC: 0.039 μg/mL); moderately active against Gram-negative bacteria and yeasts (MIC: 1.56-12.5 μg/mL) [1] [2]. | Shows antibiotic activity against a plethora of multidrug-resistant clinical isolates, including Gram-positive and Gram-negative strains [3]. |
| Anticancer Activity (Cytotoxicity) | Cytotoxic against various cancer cell lines (IC50: 0.02 - 0.6 μM) [1] [4]. | Induces G0/G1 cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells [5]. |
| Primary Molecular Target | Inhibits human DNA topoisomerase IIα (IC50: 3-10 μM) [1] [2]. | The mechanism is linked to the expression of the p53 tumor suppressor protein, triggering apoptosis [4] [6]. |
| Chemical Stability | Isolated form is unstable and isomerizes to isothis compound at room temperature [3] [7]. | The stable form of the pair; kosinostatin isomerizes into it [3] [8]. |
| Structural Relationship | Stereoisomer of isothis compound, differing in the configuration at the C-2' spiro carbon [7] [8]. | Stereoisomer of kosinostatin. Presumably identical to the earlier identified This compound [8]. |
To aid in the evaluation and replication of these findings, here is a detailed look at the key experimental methods referenced in the data.
The minimum inhibitory concentration (MIC) is a standard measure of antibiotic potency.
The MTT assay is used to measure the cytotoxic effect of compounds on cancer cell lines.
Different techniques are used to elucidate the mechanism behind the anticancer activity.
The following diagram illustrates the core structural relationship and shared biological activities of these compounds.